

# Application Note: Quantification of Triclofylline using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Triclofylline*

Cat. No.: *B095291*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Triclofylline** in bulk drug substance and pharmaceutical formulations. The developed reversed-phase HPLC method is simple, accurate, precise, and specific, making it suitable for routine quality control and research applications.

## Introduction

**Triclofylline** is a pharmaceutical agent requiring accurate and reliable quantification for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for the quantification of **Triclofylline** using a reversed-phase HPLC method with UV detection. The method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.

## Experimental

### 2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile: 0.1% Orthophosphoric acid in Water (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	237 nm
Run Time	10 minutes

## 2.2. Chemicals and Reagents

- **Triclofylline** reference standard
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (AR grade)
- Ultrapure water

## 2.3. Preparation of Solutions

**2.3.1. Mobile Phase Preparation** Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

**2.3.2. Standard Stock Solution Preparation** Accurately weigh and dissolve 10 mg of **Triclofylline** reference standard in the mobile phase in a 10 mL volumetric flask to obtain a

concentration of 1000 µg/mL.

2.3.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase.

## 2.4. Sample Preparation

For the analysis of pharmaceutical formulations, accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of **Triclofylline**. Transfer to a 10 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

## Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

3.1. Linearity The linearity of the method was established by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

3.2. Accuracy The accuracy of the method was determined by recovery studies. A known amount of **Triclofylline** standard was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).

3.3. Precision The precision of the method was evaluated by performing replicate injections of the standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

## Results and Discussion

The developed HPLC method provided a well-resolved peak for **Triclofylline** with a retention time of approximately 4.5 minutes. The summary of the quantitative validation data is

presented in the tables below.

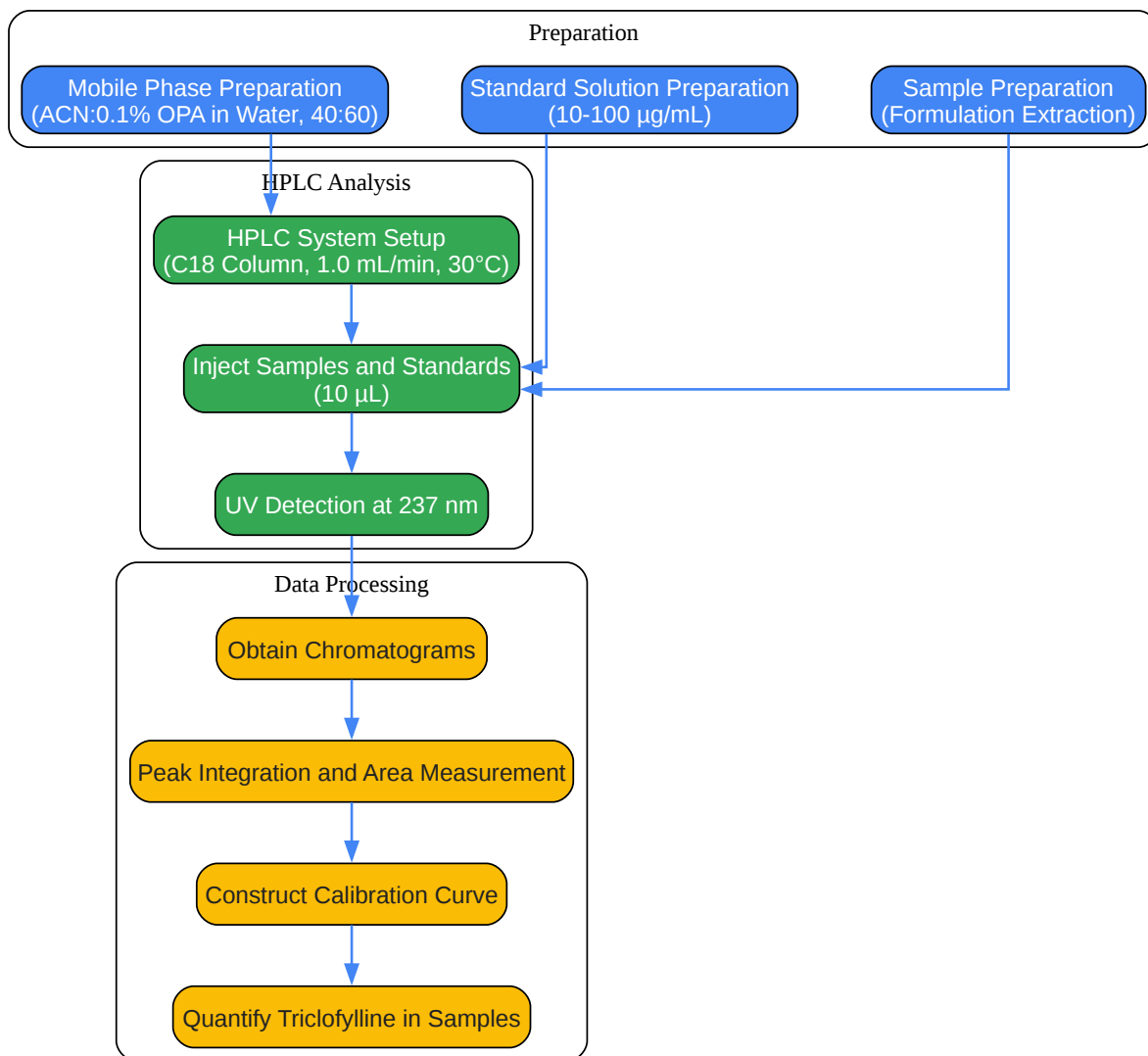
Table 1: System Suitability Parameters

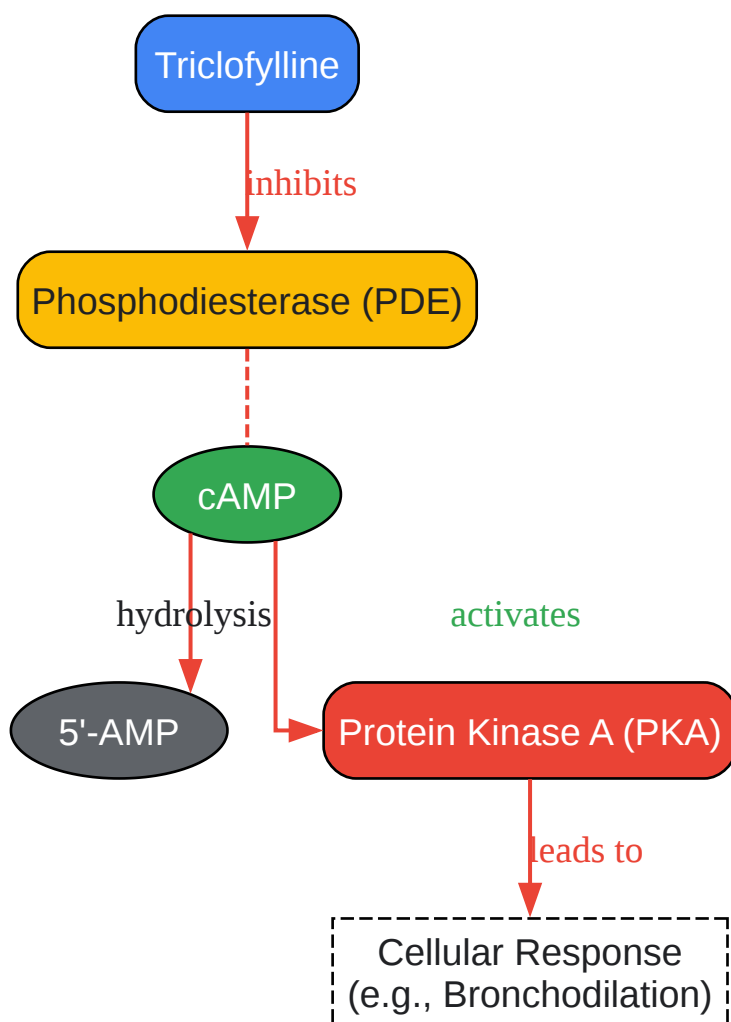
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	$\leq 2.0$	1.2
Theoretical Plates	$\geq 2000$	5800
% RSD of Peak Areas	$\leq 2.0\%$	0.8%

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	10 - 100 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	0.9995
Accuracy (% Recovery)	98.5% - 101.2%
Intra-day Precision (% RSD)	0.6%
Inter-day Precision (% RSD)	1.1%
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$

## Experimental Workflow Diagram





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